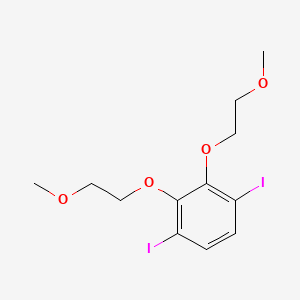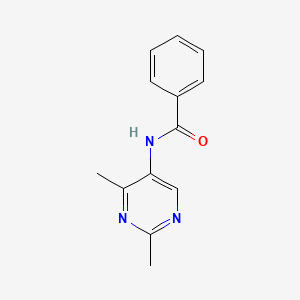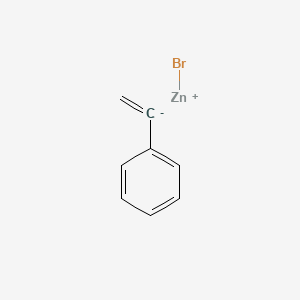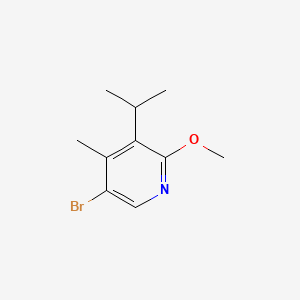
3-formyl-1H-indazole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-formyl-1H-indazole-7-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. The compound features a formyl group at the 3-position and a carbonitrile group at the 7-position of the indazole ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-indazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent formylation and cyanation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-formyl-1H-indazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: 3-carboxy-1H-indazole-7-carbonitrile.
Reduction: 3-formyl-1H-indazole-7-amine.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-formyl-1H-indazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-formyl-1H-indazole-7-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indazole-3-carbaldehyde: Lacks the carbonitrile group, making it less versatile in certain synthetic applications.
3-cyano-1H-indazole: Lacks the formyl group, which may reduce its reactivity in specific reactions.
7-amino-1H-indazole-3-carbaldehyde:
Uniqueness
3-formyl-1H-indazole-7-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H5N3O |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
3-formyl-2H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(5-13)11-12-9(6)7/h1-3,5H,(H,11,12) |
Clé InChI |
OXAINJBZSSRGMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C(=C1)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)

![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
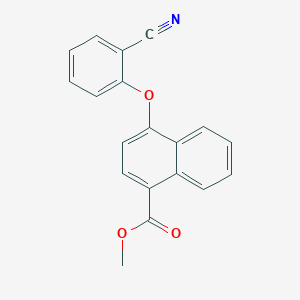
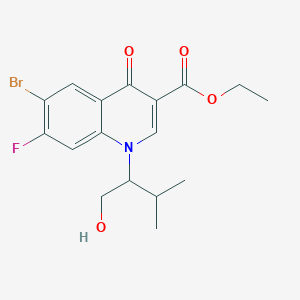
![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)

![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)
